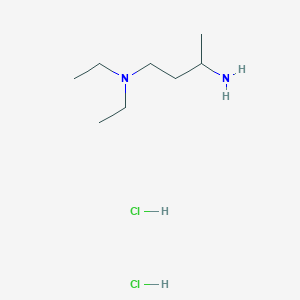
(3-Aminobutyl)diethylamine dihydrochloride
Descripción general
Descripción
“(3-Aminobutyl)diethylamine dihydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H18N2•2HCl and a molecular weight of 217.18 .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H22Cl2N2 . The InChI code is 1S/C8H20N2.2ClH/c1-4-10(5-2)7-6-8(3)9;;/h8H,4-7,9H2,1-3H3;2*1H .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Catalytic Applications
A study by Kamiguchi et al. (2005) explored the use of a molybdenum halide cluster as a catalyst in the dehydrogenation of aliphatic amines, including diethylamine, to produce N-ethylideneethylamine and other dehydrogenation products. This catalytic process is significant for the transformation of primary amines to nitriles and the condensation product N-alkylidenealkylamine, showcasing the cluster's unique catalysis for nitrogen-bonded hydrogens removal (Kamiguchi et al., 2005).
Antibacterial and Anticancer Properties
Abdelwahab et al. (2019) demonstrated the chemical modification of poly(3-hydroxybutyrate) (PHB) by grafting with amino compounds, including diethylamine, to produce amino-PHB polymers. These modified polymers exhibited potent antibacterial activity against various bacteria and showed a potent anticancer effect against in vivo Ehrlich ascetic carcinoma bearing mice, highlighting their potential in biomedical applications (Abdelwahab et al., 2019).
Corrosion Inhibition
Gupta et al. (2017) investigated the inhibition effect of α-aminophosphonates on mild steel corrosion in hydrochloric acid solution, which is relevant for industrial pickling processes. This study indicates that aminophosphonates, potentially including (3-Aminobutyl)diethylamine dihydrochloride, act as mixed-type inhibitors and exhibit significant protection against corrosion, showcasing the potential of such compounds in industrial applications (Gupta et al., 2017).
Environmental Pollution Studies
Schmidt et al. (2004) evaluated the occurrence of aminopolycarboxylates in the aquatic environment of Germany. Although this study focused on other aminopolycarboxylates like EDTA and DTPA, it underscores the importance of monitoring and understanding the environmental impact of various aminopolycarboxylates, potentially including this compound (Schmidt et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Propiedades
IUPAC Name |
1-N,1-N-diethylbutane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-4-10(5-2)7-6-8(3)9;;/h8H,4-7,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHACXWLYRWBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



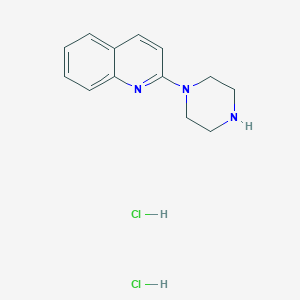

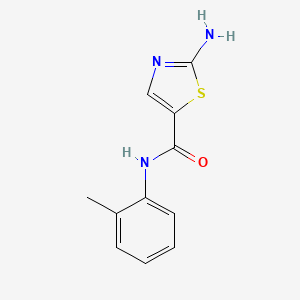
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)
![1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1520891.png)

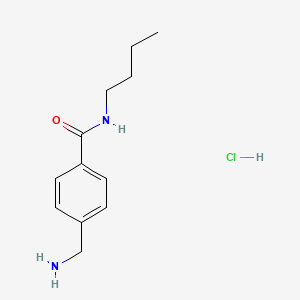
![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)

![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride](/img/structure/B1520902.png)
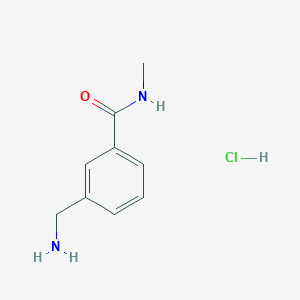
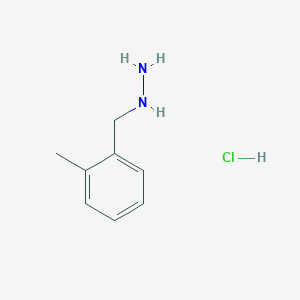
![2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride](/img/structure/B1520905.png)
